2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide
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Overview
Description
The compound “2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide” is a complex organic molecule with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:
Formation of the pyrrolidine ring: This could involve cyclization reactions using appropriate starting materials.
Introduction of the hydroxymethyl and hydroxy groups: These functional groups might be introduced through oxidation reactions.
Assembly of the naphthalene moiety: This could involve Friedel-Crafts alkylation or acylation reactions.
Formation of the tetraenyl chain: This might involve Wittig reactions or other methods to introduce conjugated double bonds.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification techniques: Using methods such as chromatography or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups could be oxidized to form carbonyl compounds.
Reduction: The double bonds in the tetraenyl chain could be reduced to single bonds.
Substitution: Functional groups could be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the double bonds would yield saturated hydrocarbons.
Scientific Research Applications
The compound could have various scientific research applications, including:
Chemistry: Studying its reactivity and properties.
Biology: Investigating its potential as a biological probe or drug candidate.
Medicine: Exploring its potential therapeutic effects.
Industry: Using it as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression.
Participating in signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with similar functional groups or structural features. Examples could include:
Other pyrrolidine derivatives: Compounds with similar ring structures.
Naphthalene derivatives: Compounds with similar aromatic systems.
Polyhydroxy compounds: Molecules with multiple hydroxyl groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which could confer unique chemical properties and biological activities.
Properties
Molecular Formula |
C46H72N4O9 |
---|---|
Molecular Weight |
825.1 g/mol |
IUPAC Name |
2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41? |
InChI Key |
ABOXJBHGJDKUNW-HBVXYWQDSA-N |
Isomeric SMILES |
CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)C(=C4C(=O)CNC4=O)O |
Canonical SMILES |
CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |
Origin of Product |
United States |
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